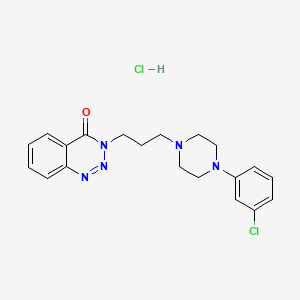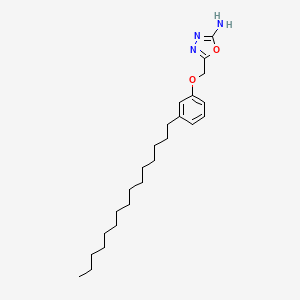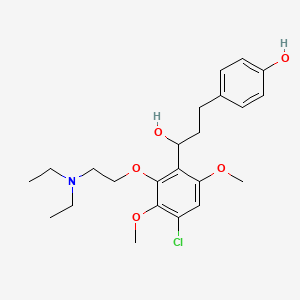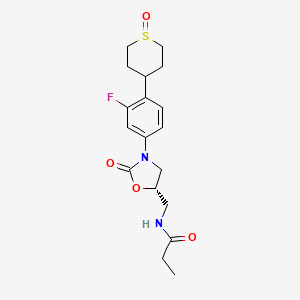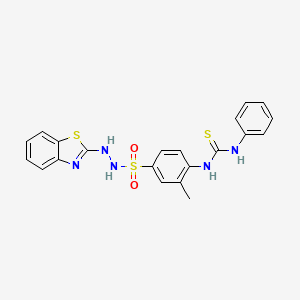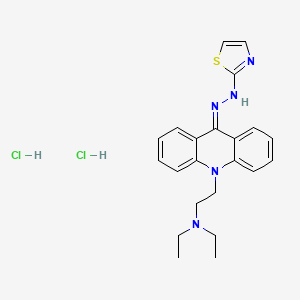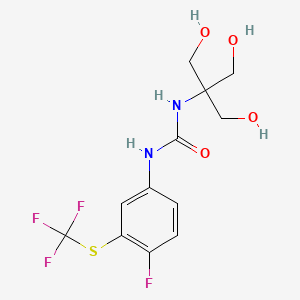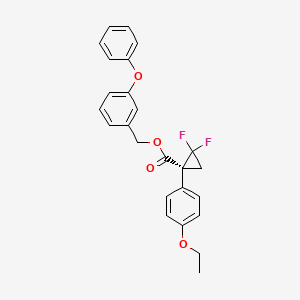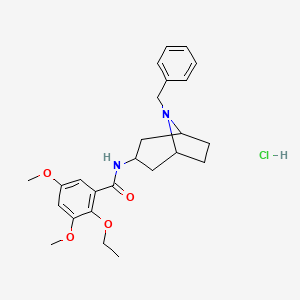
exo-3,5-Dimethoxy-2-ethoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-3,5-Dimethoxy-2-ethoxy-N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride: is a complex organic compound that features a benzamide core with various functional groups attached. This compound is notable for its intricate structure, which includes an 8-azabicyclo[3.2.1]octane scaffold, a common motif in tropane alkaloids known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-3,5-Dimethoxy-2-ethoxy-N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through enantioselective construction methods . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions: Exo-3,5-Dimethoxy-2-ethoxy-N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Exo-3,5-Dimethoxy-2-ethoxy-N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structure makes it a useful tool for probing biological systems, particularly those involving neurotransmitter pathways.
Medicine: The compound’s potential therapeutic properties are of interest for developing new drugs, especially those targeting the central nervous system.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of exo-3,5-Dimethoxy-2-ethoxy-N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Tropane Alkaloids: These include compounds like cocaine and atropine, which also feature the 8-azabicyclo[3.2.1]octane scaffold.
Benzamides: Other benzamide derivatives, such as sulpiride and tiapride, share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: Exo-3,5-Dimethoxy-2-ethoxy-N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride is unique due to its specific combination of functional groups and the stereochemistry of its 8-azabicyclo[3.2.1]octane scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
83130-77-2 |
|---|---|
Molecular Formula |
C25H33ClN2O4 |
Molecular Weight |
461.0 g/mol |
IUPAC Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2-ethoxy-3,5-dimethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-4-31-24-22(14-21(29-2)15-23(24)30-3)25(28)26-18-12-19-10-11-20(13-18)27(19)16-17-8-6-5-7-9-17;/h5-9,14-15,18-20H,4,10-13,16H2,1-3H3,(H,26,28);1H |
InChI Key |
QIZVONLWXOFDNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


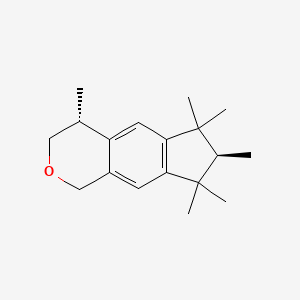
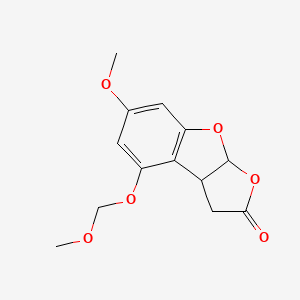
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
